2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide
Description
2-[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide (PubChem CID: 16028256) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-ethoxyphenyl group at position 2 and an N-(2-phenylethyl)acetamide moiety at position 5 (Figure 1). Its molecular formula is C₂₅H₂₆N₄O₃, with a molecular weight of 430.5 g/mol. The XlogP value of 2.7 indicates moderate lipophilicity, suggesting balanced solubility and membrane permeability . The ethoxy group on the phenyl ring may enhance metabolic stability compared to halogenated analogs, while the phenylethyl acetamide chain likely contributes to steric bulk and receptor-binding interactions.
Figure 1: Structure of this compound
(Insert simplified structural diagram here based on InChI key ABTFASOYMVSTBL-UHFFFAOYSA-N )
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-2-31-20-10-8-19(9-11-20)21-16-22-24(30)27(14-15-28(22)26-21)17-23(29)25-13-12-18-6-4-3-5-7-18/h3-11,14-16H,2,12-13,17H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZXJFDOYBREHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's full IUPAC name is this compound. Its molecular formula is , with a molecular weight of 402.45 g/mol. The structure includes a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.
Key Structural Features:
- Ethoxy Group: Enhances lipophilicity and may influence receptor interactions.
- Pyrazolo[1,5-a]pyrazine Core: Associated with various biological activities including anti-inflammatory and anticancer properties.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a variety of biological effects. The specific biological activities of this compound include:
Anticancer Activity
Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds with a similar pyrazolo[1,5-a]pyrazine structure have shown efficacy against various cancer cell lines.
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This is particularly relevant in the context of chronic inflammatory diseases.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it interacts with specific molecular targets such as:
- Enzymes: Potential inhibition of kinases involved in cancer progression.
- Receptors: Modulation of neurotransmitter receptors could explain potential neuroprotective effects.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide | C14H11FN4O2 | Contains a fluorophenyl group; potential for different biological activity compared to ethoxy group. |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide | C25H26N4O5 | Features methoxy substitutions; may enhance solubility and bioavailability. |
| N-(2,4-Dimethoxyphenyl)-2-(2-Methyl-4-Oxopyrazolo[1,5-a]pyrido[3,2-e]pyrazin-5(4H)-yl)acetamide | C20H19N5O4 | Incorporates dimethoxy groups; could influence pharmacological properties. |
The distinct combination of ethoxy and phenylethyl groups in this compound contributes to its unique chemical profile and potential pharmacological effects.
Case Studies and Research Findings
Recent studies have highlighted the importance of further investigation into the biological activity of this compound:
- Study on Anticancer Properties: A study evaluating the anticancer effects demonstrated that derivatives of pyrazolo[1,5-a]pyrazine significantly reduced tumor growth in xenograft models.
- Inflammation Model Studies: Experimental models showed a reduction in inflammatory markers when treated with compounds similar to this compound.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle : The pyrazolo[1,5-a]pyrazine core in the target compound differs from triazine (e.g., ), triazolo-pyrimidine (e.g., ), or pyrazolo[3,4-d]pyrimidine (e.g., ) cores, which may alter hydrogen-bonding capacity and aromatic stacking interactions.
The N-(2-phenylethyl)acetamide chain provides greater flexibility than rigid substituents (e.g., cyclohexyl in ), which may influence binding to flexible enzyme pockets.
Lipophilicity : The target compound’s XlogP (2.7) is lower than dichlorobenzyl-substituted analogs (e.g., ), suggesting better aqueous solubility but possibly reduced membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
